molecular formula C10H7BrFNO2 B1484937 Methyl 6-bromo-3-cyano-2-fluorophenylacetate CAS No. 1805015-74-0

Methyl 6-bromo-3-cyano-2-fluorophenylacetate

Cat. No. B1484937
CAS RN: 1805015-74-0
M. Wt: 272.07 g/mol
InChI Key: RJLZBWISNNWFCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-3-cyano-2-fluorophenylacetate, also known as 6-bromo-3-cyano-2-fluorophenylacetic acid methyl ester, is an organic compound with a molecular weight of 319.17 g/mol. It is a colorless solid with a melting point of 186-188 °C and a boiling point of 281-282 °C. 6-bromo-3-cyano-2-fluorophenylacetate is used as a reagent in organic synthesis and is also found in a variety of pharmaceutical and biotechnological applications.

Scientific Research Applications

Methyl 6-bromo-3-cyano-2-fluorophenylacetateano-2-fluorophenylacetate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in the synthesis of coordination complexes. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents, and in the synthesis of biotechnological products, such as enzymes and proteins.

Mechanism Of Action

The mechanism of action of Methyl 6-bromo-3-cyano-2-fluorophenylacetateano-2-fluorophenylacetate is not fully understood. However, it is believed that the compound acts as a brominating agent, which means that it can react with other molecules to form brominated compounds. It is also believed that the compound can act as a catalyst in the synthesis of polymers and coordination complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 6-bromo-3-cyano-2-fluorophenylacetateano-2-fluorophenylacetate are not fully understood. However, it is believed that the compound can act as a brominating agent, which means that it may have a toxic effect on cells and tissues. Additionally, the compound may interact with enzymes and proteins, which could lead to changes in biochemical pathways.

Advantages And Limitations For Lab Experiments

The main advantage of using Methyl 6-bromo-3-cyano-2-fluorophenylacetateano-2-fluorophenylacetate in laboratory experiments is its high reactivity. This allows for the synthesis of a variety of compounds in a short amount of time. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is toxic and should be handled with care.

Future Directions

There are a number of future directions for research on Methyl 6-bromo-3-cyano-2-fluorophenylacetateano-2-fluorophenylacetate. First, more research is needed to better understand the biochemical and physiological effects of the compound. Additionally, further research is needed to identify new applications for the compound, such as in the synthesis of novel pharmaceuticals and biotechnological products. Finally, more research is needed to optimize the synthesis of the compound, as well as to develop new methods for its synthesis.

properties

IUPAC Name

methyl 2-(6-bromo-3-cyano-2-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-15-9(14)4-7-8(11)3-2-6(5-13)10(7)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLZBWISNNWFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-3-cyano-2-fluorophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromo-3-cyano-2-fluorophenylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromo-3-cyano-2-fluorophenylacetate
Reactant of Route 3
Reactant of Route 3
Methyl 6-bromo-3-cyano-2-fluorophenylacetate
Reactant of Route 4
Reactant of Route 4
Methyl 6-bromo-3-cyano-2-fluorophenylacetate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 6-bromo-3-cyano-2-fluorophenylacetate
Reactant of Route 6
Reactant of Route 6
Methyl 6-bromo-3-cyano-2-fluorophenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.